Cas no 2172057-96-2 (2-5-(difluoromethyl)-1-(4-hydroxypentyl)-1H-1,2,3-triazol-4-ylacetonitrile)
2-5-(difluoromethyl)-1-(4-hydroxypentyl)-1H-1,2,3-triazol-4-ylacetonitrile Chemical and Physical Properties
Names and Identifiers
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- 2-5-(difluoromethyl)-1-(4-hydroxypentyl)-1H-1,2,3-triazol-4-ylacetonitrile
- 2172057-96-2
- EN300-1598809
- 2-[5-(difluoromethyl)-1-(4-hydroxypentyl)-1H-1,2,3-triazol-4-yl]acetonitrile
-
- Inchi: 1S/C10H14F2N4O/c1-7(17)3-2-6-16-9(10(11)12)8(4-5-13)14-15-16/h7,10,17H,2-4,6H2,1H3
- InChI Key: HYNQGZXRLZNNFB-UHFFFAOYSA-N
- SMILES: FC(C1=C(CC#N)N=NN1CCCC(C)O)F
Computed Properties
- Exact Mass: 244.11356741g/mol
- Monoisotopic Mass: 244.11356741g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 17
- Rotatable Bond Count: 6
- Complexity: 281
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.4
- Topological Polar Surface Area: 74.7Ų
2-5-(difluoromethyl)-1-(4-hydroxypentyl)-1H-1,2,3-triazol-4-ylacetonitrile Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1598809-0.05g |
2-[5-(difluoromethyl)-1-(4-hydroxypentyl)-1H-1,2,3-triazol-4-yl]acetonitrile |
2172057-96-2 | 0.05g |
$1957.0 | 2023-06-04 | ||
| Enamine | EN300-1598809-0.1g |
2-[5-(difluoromethyl)-1-(4-hydroxypentyl)-1H-1,2,3-triazol-4-yl]acetonitrile |
2172057-96-2 | 0.1g |
$2050.0 | 2023-06-04 | ||
| Enamine | EN300-1598809-0.25g |
2-[5-(difluoromethyl)-1-(4-hydroxypentyl)-1H-1,2,3-triazol-4-yl]acetonitrile |
2172057-96-2 | 0.25g |
$2143.0 | 2023-06-04 | ||
| Enamine | EN300-1598809-0.5g |
2-[5-(difluoromethyl)-1-(4-hydroxypentyl)-1H-1,2,3-triazol-4-yl]acetonitrile |
2172057-96-2 | 0.5g |
$2236.0 | 2023-06-04 | ||
| Enamine | EN300-1598809-1.0g |
2-[5-(difluoromethyl)-1-(4-hydroxypentyl)-1H-1,2,3-triazol-4-yl]acetonitrile |
2172057-96-2 | 1g |
$2330.0 | 2023-06-04 | ||
| Enamine | EN300-1598809-2.5g |
2-[5-(difluoromethyl)-1-(4-hydroxypentyl)-1H-1,2,3-triazol-4-yl]acetonitrile |
2172057-96-2 | 2.5g |
$4566.0 | 2023-06-04 | ||
| Enamine | EN300-1598809-5.0g |
2-[5-(difluoromethyl)-1-(4-hydroxypentyl)-1H-1,2,3-triazol-4-yl]acetonitrile |
2172057-96-2 | 5g |
$6757.0 | 2023-06-04 | ||
| Enamine | EN300-1598809-10.0g |
2-[5-(difluoromethyl)-1-(4-hydroxypentyl)-1H-1,2,3-triazol-4-yl]acetonitrile |
2172057-96-2 | 10g |
$10018.0 | 2023-06-04 | ||
| Enamine | EN300-1598809-50mg |
2-[5-(difluoromethyl)-1-(4-hydroxypentyl)-1H-1,2,3-triazol-4-yl]acetonitrile |
2172057-96-2 | 50mg |
$1957.0 | 2023-09-23 | ||
| Enamine | EN300-1598809-100mg |
2-[5-(difluoromethyl)-1-(4-hydroxypentyl)-1H-1,2,3-triazol-4-yl]acetonitrile |
2172057-96-2 | 100mg |
$2050.0 | 2023-09-23 |
2-5-(difluoromethyl)-1-(4-hydroxypentyl)-1H-1,2,3-triazol-4-ylacetonitrile Related Literature
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Hamid Heydari,Mohammad B. Gholivand New J. Chem., 2017,41, 237-244
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Christian K. Rank,Alexander W. Jones,Tatjana Wall,Patrick Di Martino-Fumo,Sarah Schröck,Markus Gerhards,Frederic W. Patureau Chem. Commun., 2019,55, 13749-13752
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Chongyang Zhu,Xiaojia Bian,Xin Jia,Ning Tang,Yongqiang Cheng Food Funct., 2020,11, 10635-10644
Additional information on 2-5-(difluoromethyl)-1-(4-hydroxypentyl)-1H-1,2,3-triazol-4-ylacetonitrile
Introduction to 2-5-(difluoromethyl)-1-(4-hydroxypentyl)-1H-1,2,3-triazol-4-ylacetonitrile (CAS No. 2172057-96-2)
2-5-(difluoromethyl)-1-(4-hydroxypentyl)-1H-1,2,3-triazol-4-ylacetonitrile is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound, identified by its CAS number 2172057-96-2, belongs to a class of molecules that exhibit promising biological activities, making it a subject of intense study for potential therapeutic applications. The unique structural features of this molecule, particularly the presence of a difluoromethyl group and a triazol ring system, contribute to its distinctive chemical properties and biological interactions.
The difluoromethyl moiety is a key structural element in many modern pharmaceuticals due to its ability to enhance metabolic stability and binding affinity. In the context of 2-5-(difluoromethyl)-1-(4-hydroxypentyl)-1H-1,2,3-triazol-4-ylacetonitrile, this group likely plays a crucial role in modulating the compound's pharmacokinetic profile. Additionally, the triazol ring is known for its stability and versatility in drug design, often serving as a scaffold for bioactive molecules. The combination of these features suggests that this compound may possess unique mechanisms of action that could be exploited in the development of novel treatments.
Recent advancements in drug discovery have highlighted the importance of heterocyclic compounds in medicinal chemistry. The triazol scaffold, in particular, has been extensively studied for its potential in inhibiting various enzymatic pathways and interacting with biological targets. In particular, derivatives of triazoles have shown promise in the treatment of infectious diseases, inflammation, and even certain types of cancer. The presence of a hydroxypentyl side chain in 2-5-(difluoromethyl)-1-(4-hydroxypentyl)-1H-1,2,3-triazol-4-ylacetonitrile may further enhance its solubility and bioavailability, making it more suitable for systemic administration.
One of the most compelling aspects of this compound is its potential as a lead molecule for further drug development. Researchers have been increasingly interested in exploring structure-activity relationships (SAR) to optimize the biological efficacy of such compounds. The difluoromethyl group and the triazol ring provide multiple points for chemical modification, allowing chemists to fine-tune the properties of the molecule. For instance, altering the length or branching of the hydroxypentyl chain could significantly impact the compound's pharmacological profile. Such modifications are often guided by computational modeling and high-throughput screening techniques.
The nitrile functional group at the acetonitrile position is another critical feature that contributes to the compound's reactivity and potential biological activity. Nitriles are known to participate in various biochemical pathways and can serve as precursors for other bioactive molecules. In some cases, nitrile groups have been shown to enhance binding affinity to target proteins or enzymes. The specific arrangement of these functional groups in 2-5-(difluoromethyl)-1-(4-hydroxypentyl)-1H-1,2,3-triazol-4-ylacetonitrile suggests that it may interact with multiple targets simultaneously, potentially leading to synergistic effects.
Current research trends indicate that compounds with complex structural motifs are becoming increasingly important in drug development. The integration of multiple pharmacophores into a single molecule can lead to enhanced potency and reduced side effects. The structural complexity of 2-5-(difluoromethyl)-1-(4-hydroxypentyl)-1H-1,2,3-triazol-4-ylacetonitrile, with its combination of a difluoromethyl, triazol, and hydroxypentyl moiety, positions it as a promising candidate for such an approach. By leveraging computational tools and synthetic methodologies, researchers can systematically explore derivatives of this compound to identify more effective therapeutic agents.
The synthesis of this compound presents unique challenges due to its complex structure. However, advances in synthetic chemistry have made it possible to construct such molecules with increasing efficiency and precision. Techniques such as transition-metal-catalyzed reactions and orthogonal functionalization strategies are often employed to build intricate molecular frameworks like that of 2-5-(difluoromethyl)-1-(4-hydroxypentyl)-1H-1,2,3-triazol-4-ylacetonitrile. These methods allow chemists to introduce specific functional groups at predetermined positions while maintaining high yields and purity.
In conclusion,2-5-(difluoromethyl)-1-(4-hydroxypentyl)-1H-1,2,3-triazol-4-ylacetonitrile (CAS No. 2172057-96-2) represents a fascinating example of how structural complexity can be leveraged to develop novel therapeutic agents. Its unique combination of functional groups makes it a valuable scaffold for further exploration in medicinal chemistry. As research continues to uncover new biological targets and mechanisms of action,this compound holds significant promise for contributing to the development of next-generation pharmaceuticals.
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